1-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one
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Overview
Description
1-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one is a complex organic compound that features a unique combination of fluoropyrimidine, oxazole, and cyclopentapyrrol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one typically involves multi-step organic synthesis. The key steps include:
Formation of the Fluoropyrimidine Moiety: This can be achieved through nucleophilic substitution reactions where a fluorine atom is introduced into the pyrimidine ring.
Construction of the Oxazole Ring: This involves cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) and amines.
Assembly of the Cyclopentapyrrol Core: This step may involve hydrogenation reactions to form the octahydrocyclopenta[c]pyrrol structure.
Final Coupling: The final step involves coupling the fluoropyrimidine and oxazole moieties with the cyclopentapyrrol core under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation. The compound may also interact with receptors on the cell surface, triggering signaling pathways that result in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known chemotherapeutic agent that also contains a fluoropyrimidine moiety.
Oxazole Derivatives: Compounds containing the oxazole ring, which are studied for their antimicrobial and anticancer properties.
Cyclopentapyrrol Derivatives: Compounds with similar core structures, used in various medicinal chemistry applications.
Uniqueness
1-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one is unique due to its combination of three distinct moieties, which may confer unique biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C19H23FN4O3 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C19H23FN4O3/c1-12-16(13(2)27-23-12)6-17(25)24-9-14-4-3-5-19(14,10-24)11-26-18-21-7-15(20)8-22-18/h7-8,14H,3-6,9-11H2,1-2H3 |
InChI Key |
LWJNVRFGVBMZLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F |
Origin of Product |
United States |
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